molecular formula C26H26N2O2S2 B11647400 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide

Cat. No.: B11647400
M. Wt: 462.6 g/mol
InChI Key: NWWFZLKJMMYAGJ-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide typically involves multiple steps. One common method includes the condensation of benzylamine with 2-bromoethyl benzyl sulfide, followed by cyclization with thioglycolic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone intermediate with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide is unique due to its dual functional groups (thiazolidinone and benzamide), which contribute to its diverse biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide

InChI

InChI=1S/C26H26N2O2S2/c29-24-19-32-26(28(24)17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)25(30)27-15-16-31-18-21-9-5-2-6-10-21/h1-14,26H,15-19H2,(H,27,30)

InChI Key

NWWFZLKJMMYAGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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